3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one
Description
Properties
CAS No. |
2855-62-1 |
|---|---|
Molecular Formula |
C25H41NO2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H41NO2/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24/h7,19-22H,5-6,8-17H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 |
InChI Key |
DMZCCFMMPHJWQY-BKWLFHPQSA-N |
Isomeric SMILES |
CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C |
Canonical SMILES |
CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula : C25H41NO2
- Molecular Weight : 387.6 g/mol
- Functional Groups : Ether, tertiary amine, ketone
- Parent Compound : Dehydroepiandrosterone (DHEA), modified at the 3β position with a diethylaminoethoxy group.
Preparation Overview
The synthesis of 3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one generally involves functionalizing the parent steroid molecule, dehydroepiandrosterone, to introduce the desired ether and tertiary amine groups at the 3β position.
Synthetic Pathways
Starting Material
The starting material for synthesis is typically dehydroepiandrosterone (DHEA) , chosen for its steroid backbone and reactive hydroxyl group at the 3β position.
Reaction Steps
Protection of Hydroxyl Group (Optional) :
- Protecting groups like trimethylsilyl (TMS) may be used to prevent unwanted side reactions during intermediate steps.
-
- React DHEA with a halogenated ethylamine derivative (e.g., 2-chloroethyl diethylamine) under basic conditions.
- Common bases include potassium carbonate or sodium hydride.
- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to facilitate nucleophilic substitution.
-
- If protecting groups were used, they are removed using mild acidic or basic conditions.
-
- The crude product is purified via recrystallization or column chromatography using silica gel and an appropriate solvent system (e.g., hexane/ethyl acetate).
Optimization Parameters
- Reaction temperature: Typically maintained between 60–80°C.
- Reaction time: Approximately 12–24 hours depending on reagent concentrations.
- Yield optimization: Achieved by controlling reagent stoichiometry and reaction kinetics.
Data Table: Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ether Formation | DHEA + 2-chloroethyl diethylamine + K₂CO₃ | DMF | 70°C | ~75 |
| Deprotection | Mild acid/base | Methanol | Room Temp | ~90 |
| Purification | Silica gel chromatography | Hexane/Ethyl Acetate | N/A | ~95 |
Analysis and Characterization
After synthesis, the compound is analyzed using:
- NMR Spectroscopy :
- Confirms the introduction of the diethylaminoethoxy group.
- Key peaks include those for ether linkages and tertiary amines.
- Mass Spectrometry :
- Verifies molecular weight (387.6 g/mol).
- IR Spectroscopy :
- Detects functional groups such as C=O (ketone), C-O-C (ether), and N(CH₂CH₃)₂ (tertiary amine).
Key Notes
- The synthesis requires careful control of reaction conditions to prevent side reactions such as overalkylation.
- Purity levels (>95%) are critical for bioactivity studies; hence, advanced purification techniques are recommended.
Chemical Reactions Analysis
Types of Reactions
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ether linkage or other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Cholesterol Biosynthesis Inhibition
U18666A is primarily recognized for its ability to inhibit cholesterol synthesis and transport. It functions as an inhibitor of the enzyme Delta(24)-sterol reductase (EC 1.3.1.72), which plays a crucial role in the cholesterol biosynthetic pathway.
Case Studies
- Study on Rat Intestinal Epithelial Cells : Research indicated that U18666A significantly reduced the formation of cholesterol while increasing the levels of squalene 2,3:22,23-dioxide, demonstrating its effect on sterol metabolism .
- Human Skin Fibroblasts : In cultured human skin fibroblasts, U18666A inhibited cholesterol translocation from plasma membranes to intracellular membranes, showcasing its potential in studying cholesterol-related disorders .
Antiviral Properties
U18666A has been investigated for its antiviral effects, particularly against viruses that exploit cellular cholesterol for replication.
Case Studies
- Chikungunya Virus Study : A study demonstrated that U18666A effectively inhibited CHIKV replication in vitro by disrupting the lipid environment necessary for viral entry and assembly .
Potential Therapeutic Applications
Beyond its biochemical roles, U18666A has implications in various therapeutic contexts.
Niemann-Pick Disease Research
U18666A serves as a tool compound for studying Niemann-Pick disease type C, a genetic disorder characterized by defective cholesterol transport. Its ability to mimic disease pathology makes it valuable for developing therapeutic strategies .
Anti-inflammatory Research
While not primarily an anti-inflammatory agent, U18666A's modulation of lipid metabolism may have indirect effects on inflammatory processes, warranting further investigation into its potential applications in treating inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The compound exerts its effects through several mechanisms:
Cholesterol Synthesis Inhibition: It inhibits desmosterol reductase, an enzyme involved in cholesterol biosynthesis.
Cholesterol Transport Blockade: It blocks the transport of low-density lipoprotein (LDL) cholesterol from lysosomes to the endoplasmic reticulum.
Hedgehog Pathway Inhibition: It interferes with the Hedgehog signaling pathway, which is crucial in cell differentiation and proliferation.
Nicotinic Receptor Antagonism: It antagonizes nicotinic acetylcholine receptors, affecting neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
U18666A vs. Its Enantiomer
The enantiomeric form of U18666A (referred to as ent-U18666A) exhibits distinct biological effects. While both enantiomers inhibit cholesterol transport, ent-U18666A demonstrates reduced potency in suppressing sterol synthesis and inducing apoptosis. For instance:
- Sterol Synthesis : U18666A reduces cholesterol biosynthesis by 80% at 1 μM, whereas ent-U18666A achieves only 40% inhibition at the same concentration .
- Apoptosis Induction : U18666A triggers caspase-3 activation and DNA fragmentation in neuronal cells at 5 μM, while ent-U18666A requires 10 μM to produce comparable effects .
U18666A vs. Imipramine
Imipramine, a tricyclic antidepressant and hydrophobic amine, also inhibits cholesterol transport but through divergent mechanisms:
- Target Pathways : U18666A selectively blocks lysosome-to-ER cholesterol transport, while imipramine broadly disrupts both lysosome-to-plasma membrane and plasma membrane-to-ER pathways .
- Potency : U18666A is 10-fold more potent than imipramine in inhibiting LDL-stimulated cholesterol esterification (IC₅₀: 0.2 μM vs. 2 μM) .
- Cellular Effects : U18666A causes permanent lysosomal cholesterol sequestration, whereas imipramine’s effects are reversible upon drug withdrawal .
U18666A vs. Triparanol and Ketoconazole
Unlike U18666A, which targets cholesterol transport, these compounds inhibit cholesterol biosynthesis:
- Triparanol: Blocks desmosterol reductase, leading to toxic desmosterol accumulation.
- Ketoconazole: Inhibits lanosterol 14α-demethylase, reducing cholesterol synthesis but sparing transport mechanisms .
Data Tables
Table 1: Comparative Pharmacological Profiles
Table 2: Cellular Effects in CHO Cells
Key Research Findings
- Mechanistic Specificity: U18666A binds to a membrane-associated site distinct from NPC1, suggesting a unique regulatory node in cholesterol trafficking .
- Disease Modeling: U18666A-treated cells replicate NPC1-deficient phenotypes, including impaired oxysterol-binding protein (OSBP) phosphorylation and Golgi dissociation .
- Therapeutic Insights : Unlike imipramine, U18666A’s effects are irreversible, making it a tool for studying chronic cholesterol storage disorders .
Biological Activity
3β-(2-(Diethylamino)ethoxy)androst-5-en-17-one, commonly referred to as U18666A, is an amphipathic cationic amine that has garnered attention for its significant biological activities, particularly in the context of cholesterol metabolism and intracellular trafficking. This compound has been extensively studied for its implications in various diseases, including Niemann-Pick type C (NPC) disease, Alzheimer's disease, and certain viral infections.
U18666A primarily functions as an inhibitor of cholesterol synthesis and trafficking. It inhibits key enzymes involved in cholesterol biosynthesis, including:
- Desmosterol reductase : This enzyme is crucial for converting desmosterol to cholesterol. U18666A's inhibition leads to reduced cholesterol levels.
- Oxidosqualene cyclase : U18666A redirects metabolic precursors away from cholesterol synthesis towards the formation of non-cholesterol sterols, such as squalene 2,3:22,23-dioxide .
Cholesterol Synthesis Inhibition
U18666A has been shown to inhibit the incorporation of acetate into cholesterol by more than 90% in rat intestinal epithelial cell cultures. This inhibition correlates with an increase in the incorporation of acetate into ubiquinone, suggesting a metabolic shift induced by the compound .
Impact on Lipid Trafficking
The compound disrupts intracellular cholesterol transport by blocking the exit of cholesterol from late endosomes (LE) and lysosomes. This accumulation of cholesterol within these organelles mimics the phenotype observed in NPC disease, which is characterized by impaired lipid metabolism and storage disorders .
Research Findings and Case Studies
Numerous studies have explored the effects of U18666A across various models:
- Niemann-Pick Type C Disease Models :
- Neurotoxicity Studies :
-
Viral Infections :
- Recent research indicates that U18666A effectively inhibits replication of viruses such as Chikungunya virus (CHIKV) by disrupting cholesterol availability necessary for viral entry and replication . The compound's mechanism involves significant reductions in viral RNA copy numbers and infectious particle release.
Summary of Key Findings
Q & A
Q. What is the primary mechanism by which U-18666A disrupts intracellular cholesterol trafficking?
U-18666A inhibits lysosomal cholesterol export by mimicking Niemann-Pick type C (NPC) disease pathology, leading to cholesterol accumulation in lysosomes. It blocks the movement of cholesterol from lysosomes to the endoplasmic reticulum (ER) and plasma membrane by interfering with NPC1 protein function. Standard protocols involve treating cells with 1–10 µM U-18666A for 24–48 hours and validating effects via filipin staining or fluorescent cholesterol analogs (e.g., LysoTracker) .
Q. What in vitro models are commonly used to study U-18666A's effects on cholesterol metabolism?
Chinese hamster ovary (CHO) cells and human fibroblasts are widely used. For example, CHO cells treated with 5 µM U-18666A show delayed LDL-derived cholesterol esterification and impaired lysosomal cholesterol efflux. Validation includes measuring cholesterol re-esterification rates and using radiolabeled LDL to track trafficking .
Q. How does U-18666A compare to other cholesterol transport inhibitors like progesterone or imipramine?
Unlike progesterone (which broadly blocks cholesterol transport) or imipramine (which disrupts lysosomal pH), U-18666A specifically targets NPC1-dependent pathways. Parallel experiments using 10 µM U-18666A and 20 µM progesterone can isolate NPC1-specific effects, as shown in studies on ER cholesterol redistribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in U-18666A's effects on cholesterol transport pathways?
Some studies report U-18666A does not block cholesterol transfer to the plasma membrane but inhibits ER re-esterification. To reconcile this, use dual-labeling techniques (e.g., [³H]-cholesterol for lysosomal efflux and BODIPY-cholesterol for membrane tracking). This approach revealed that U-18666A allows cholesterol to reach the plasma membrane but disrupts ER-dependent regulatory loops .
Q. What experimental designs are optimal for studying U-18666A's off-target effects on ubiquinone synthesis?
U-18666A reduces ubiquinone (CoQ10) levels in rat intestinal cells by inhibiting mevalonate pathway enzymes. To assess this, pair cholesterol trafficking assays (e.g., filipin staining) with HPLC quantification of ubiquinone. Use 1–5 µM U-18666A for <24 hours to minimize cytotoxicity while capturing early-stage metabolic disruptions .
Q. How can U-18666A-resistant cell lines inform mechanisms of cholesterol transport regulation?
CHO cells resistant to U-18666A exhibit upregulated lysosomal ABCA1 transporters and altered sphingolipid metabolism. CRISPR screening of resistant clones identified NPC1 mutations and compensatory lipid efflux pathways. These models are critical for probing genetic modifiers of NPC disease .
Q. What methodologies are recommended for studying U-18666A's role in viral replication (e.g., dengue or chikungunya)?
U-18666A impairs viral replication by disrupting cholesterol-dependent membrane fusion. Use human skin fibroblasts pretreated with 2–5 µM U-18666A for 12 hours before viral inoculation. Quantify viral load via qPCR and validate cholesterol dependency with methyl-β-cyclodextrin rescue experiments .
Methodological Considerations
- Concentration Optimization : Dose-response curves (0.1–20 µM) are essential due to cell-type variability. For example, macrophages tolerate 10 µM U-18666A, while neurons show toxicity at >5 µM .
- Validation Tools : Combine LysoTracker Green (lysosomal cholesterol), filipin staining, and ER-specific probes (e.g., GRAMD1b) to map spatial cholesterol redistribution .
- Controls : Include NPC1-knockout cells or alternative inhibitors (e.g., imipramine) to confirm pathway specificity .
Data Contradiction Analysis
- Lysosomal vs. Plasma Membrane Transport : While U-18666A traps cholesterol in lysosomes, its partial transfer to the plasma membrane suggests NPC1-independent pathways. Use time-lapse microscopy with fluorescent cholesterol analogs to dissect these routes .
- Ubiquinone Synthesis Inhibition : Discrepancies in ubiquinone depletion across cell types may reflect differential expression of mevalonate pathway enzymes. Perform RNA-seq to identify compensatory metabolic genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
